- Preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds and their therapeutic use, World Intellectual Property Organization, , ,
Cas no 94977-52-3 ((E)-3-(2,4-difluorophenyl)prop-2-enoic acid)
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(2,4-Difluorophenyl)acrylic acid
- trans-2,4-Difluorocinnamic acid
- (trans)-2,4-Difluorocinnamic acid
- 2,4-Difluorocinnamic Acid
- (2E)-3-(2,4-difluorophenyl)acrylic acid
- 2,4,6-TRIMERCAPTO-S-TRIAZINE
- 2-PROPENOIC ACID,3-(2,4-DIFLUOROPHENYL)-, (2E)-
- 3-(2,4-difluorophenyl)-2-propenoic acid
- 3-(2,4-DIFLUORO-PHENYL)-ACRYLIC ACID
- 3-(2,4-Difluorophenyl)acrylic Acid
- (2E)-3-(2,4-Difluorophenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(2,4-difluorophenyl)-, (E)- (ZCI)
- (E)-2,4-Difluorocinnamic acid
- trans-3-(2,4-Difluorophenyl)-2-propenoic acid
- (E)-3-(2,4-difluorophenyl)prop-2-enoic acid
- trans-2,4-Difluorocinnamic acid,98%
-
- MDL: MFCD00010317
- Inchi: 1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
- InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
- SMILES: C(/C1C=CC(F)=CC=1F)=C\C(=O)O
Computed Properties
- Exact Mass: 184.03400
- Monoisotopic Mass: 184.034
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 2.7
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: Light yellow powder
- Density: 1.3056 (estimate)
- Melting Point: 216.0 to 219.0 deg-C
- Boiling Point: 272ºC at 760 mmHg
- Flash Point: 118.3ºC
- Refractive Index: 1.46
- PSA: 37.30000
- LogP: 2.06260
- Solubility: Not determined
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D820055-25g |
trans-2,4-Difluorocinnamic acid |
94977-52-3 | 98% | 25g |
917.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2343-5g |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid |
94977-52-3 | 98.0%(GC&T) | 5g |
¥625.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 290335-5G |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid |
94977-52-3 | 98% | 5G |
¥1130.88 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T72210-5g |
(E)-3-(2,4-Difluorophenyl)acrylic acid |
94977-52-3 | 98% | 5g |
¥138.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T72210-1g |
(E)-3-(2,4-Difluorophenyl)acrylic acid |
94977-52-3 | 98% | 1g |
¥38.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T72210-25g |
(E)-3-(2,4-Difluorophenyl)acrylic acid |
94977-52-3 | 98% | 25g |
¥378.0 | 2023-09-06 | |
| TRC | D447613-100mg |
2,4-Difluorocinnamic acid |
94977-52-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D447613-250mg |
2,4-Difluorocinnamic acid |
94977-52-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | D447613-500mg |
2,4-Difluorocinnamic acid |
94977-52-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | D447613-1g |
2,4-Difluorocinnamic acid |
94977-52-3 | 1g |
$98.00 | 2023-05-18 |
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Production Method
Production Method 1
1.2 Reagents: Piperidine ; 18 h, 70 °C
Production Method 2
1.2 Solvents: Diphenyl ether ; 3 h, 190 - 200 °C
- Novel ester derivatives of lithocholic acid-3-oxime and their inhibitory activities against protein tyrosine phosphatase 1B, Youji Huaxue, 2019, 39(7), 2106-2116
Production Method 3
- Synthesis of fluorine-substituted cinnamic acids by cross-coupling of fluorobenzenes with acrylic acid in the presence of a palladium catalyst, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1997, 33(4), 563-564
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Raw materials
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Preparation Products
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Introduction to (E)-3-(2,4-difluorophenyl)prop-2-enoic Acid (CAS No. 94977-52-3)
(E)-3-(2,4-difluorophenyl)prop-2-enoic acid, with the CAS number 94977-52-3, is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of α,β-unsaturated carboxylic acids, characterized by its conjugated double bond system and a carboxylic acid functional group. The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.
The structural features of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid make it an attractive candidate for various applications in medicinal chemistry. The conjugated system of the enone moiety enhances its ability to interact with biological targets through π-stacking and hydrophobic effects. Additionally, the fluorine atoms can modulate the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can significantly improve the pharmacokinetic properties of drug candidates by increasing their lipophilicity and reducing their susceptibility to enzymatic degradation. This has led to the exploration of various fluorinated derivatives as potential therapeutic agents.
One of the most compelling aspects of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid is its potential as a building block for more complex pharmacophores. Researchers have utilized this compound in the synthesis of inhibitors targeting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The fluorine substituents enhance the binding interactions with these enzymes, leading to more potent and selective inhibitors.
Recent advancements in computational chemistry have further facilitated the design of novel derivatives of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid. Molecular modeling studies have shown that subtle modifications in the phenyl ring or the enone moiety can significantly alter the binding affinity and selectivity of the compound towards specific biological targets. These insights have guided the development of new drug candidates with improved therapeutic profiles.
The pharmaceutical industry has also explored (E)-3-(2,4-difluorophenyl)prop-2-enoic acid as a precursor for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of both a carboxylic acid and an enone group provides multiple sites for functionalization, allowing for the creation of molecules with enhanced anti-inflammatory activity. Some studies have reported promising results in preclinical models, suggesting that derivatives of this compound may offer a new treatment option for inflammatory diseases.
Beyond its applications in drug discovery, (E)-3-(2,4-difluorophenyl)prop-2-enoic acid has found utility in materials science. The unique electronic properties of this compound make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and organic photovoltaics. The conjugated system and fluorine substituents contribute to its ability to absorb light across a broad spectrum, making it an effective material for optoelectronic applications.
The synthesis of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include Friedel-Crafts acylation followed by dehydrogenation or cross-coupling reactions to introduce the fluorine atoms. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and industrial applications.
In conclusion, (E)-3-(2,4-difluorophenyl)prop-2-enoic acid (CAS No. 94977-52-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and bioactive properties make it a valuable scaffold for designing novel therapeutic agents and functional materials. As research continues to uncover new applications for this compound, its importance in chemical biology and beyond is likely to grow.
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